![molecular formula C16H16O4 B15227417 3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15227417.png)
3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of three methoxy groups attached to a biphenyl structure with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Biphenyl Structure: This is achieved through a Suzuki-Miyaura coupling reaction, where 3,4,5-trimethoxybenzaldehyde is coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) using solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The raw materials are sourced in bulk, and the reaction conditions are carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and aldehyde functionality allow it to form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the biphenyl structure.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group with an ethylamine side chain.
3,4,5-Trimethoxystilbene: Features a stilbene structure with trimethoxy groups.
Uniqueness
3’,4’,5’-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to its biphenyl structure combined with the trimethoxyphenyl group and an aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .
Biological Activity
3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by three methoxy groups attached to a biphenyl framework with an aldehyde functional group. This unique structure may contribute to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
- Case Study : In a study assessing the compound's efficacy against leukemia cell lines, it was found to exhibit a GI50 (Growth Inhibition 50%) value in the low micromolar range. This suggests significant potency compared to standard chemotherapeutic agents.
Cell Line | GI50 (µM) | Remarks |
---|---|---|
HL-60 (Leukemia) | 2.12 | Highly sensitive |
K562 (Leukemia) | 3.20 | Moderate sensitivity |
MCF-7 (Breast) | 5.00 | Moderate sensitivity |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains.
- Study Findings : In vitro tests indicated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) | Remarks |
---|---|---|
Staphylococcus aureus | 8.00 | Effective against MRSA |
Escherichia coli | 16.00 | Moderate activity |
Pseudomonas aeruginosa | 12.00 | Effective |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets:
- Topoisomerase II : The compound showed significant binding affinity, suggesting its potential as an inhibitor.
- Protein Kinases : Docking results indicated favorable interactions with several kinases involved in cancer progression.
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(9-15(19-2)16(14)20-3)12-6-4-11(10-17)5-7-12/h4-10H,1-3H3 |
InChI Key |
QUBHSCPLNONZMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.